molecular formula C17H20N2O5 B2376377 2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054478-58-8

2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No.: B2376377
CAS No.: 1054478-58-8
M. Wt: 332.356
InChI Key: DPQITYNKGYXHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a complex organic compound with a unique structure that includes a cyano group, an ethoxypropylamino group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl chloride with phenoxyacetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl chloride
  • Phenoxyacetic acid derivatives
  • Ethoxypropylamino-substituted compounds

Uniqueness

2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful for specialized applications .

Properties

IUPAC Name

2-[2-[(Z)-2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-2-23-9-5-8-19-17(22)14(11-18)10-13-6-3-4-7-15(13)24-12-16(20)21/h3-4,6-7,10H,2,5,8-9,12H2,1H3,(H,19,22)(H,20,21)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQITYNKGYXHGG-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=CC1=CC=CC=C1OCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCNC(=O)/C(=C\C1=CC=CC=C1OCC(=O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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